![molecular formula C19H25NO5 B5703765 dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is an organic compound with the molecular formula C19H25NO5. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogens is substituted with a 3-cyclohexylpropanoyl amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate typically involves the following steps:
Esterification: Terephthalic acid is reacted with methanol in the presence of an acid catalyst to form dimethyl terephthalate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation and purification techniques.
化学反応の分析
Types of Reactions
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with HNO3/H2SO4, halogenation with Br2/FeBr3.
Major Products
Hydrolysis: Terephthalic acid and methanol.
Reduction: Dimethyl 2-[(3-cyclohexylpropyl)amino]terephthalate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials for their mechanical properties and chemical resistance.
Pharmaceuticals: The compound’s amide linkage and ester groups make it a potential intermediate in the synthesis of various pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: Its derivatives can be used in the production of high-performance polymers and resins.
作用機序
The mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester and amide bonds, although specific molecular targets and pathways would depend on the context of its use .
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Lacks the amide group and cyclohexyl substituent.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 3-cyclohexylpropanoyl amide group.
Dimethyl 2-(cyclohexylamino)terephthalate: Contains a cyclohexylamino group instead of the 3-cyclohexylpropanoyl amide group.
Uniqueness
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is unique due to the presence of both ester and amide functional groups, as well as the bulky cyclohexyl substituent.
特性
IUPAC Name |
dimethyl 2-(3-cyclohexylpropanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNZZMXZQTXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-](/img/structure/B5703687.png)
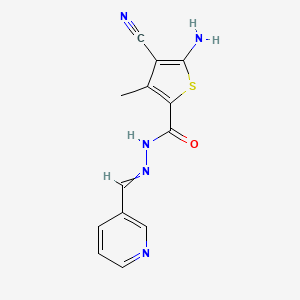
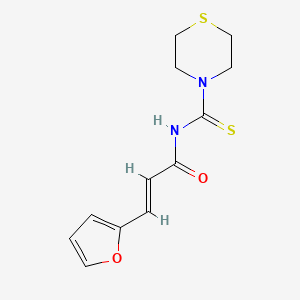
![[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine](/img/structure/B5703699.png)
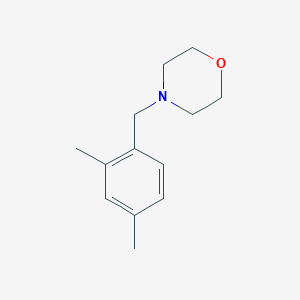
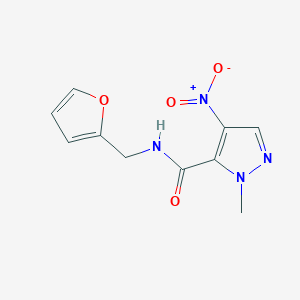
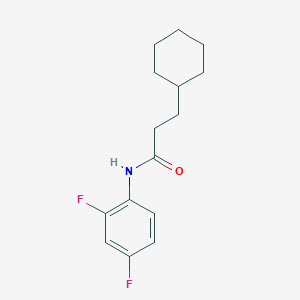
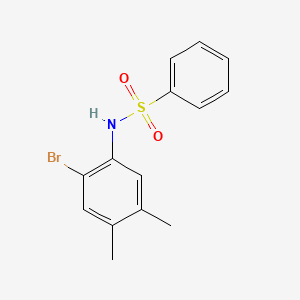
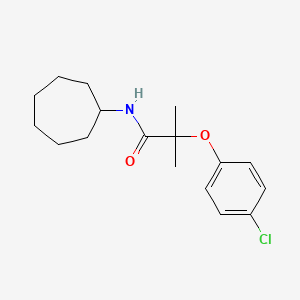

![N-[(2-chlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5703756.png)
![N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5703759.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
